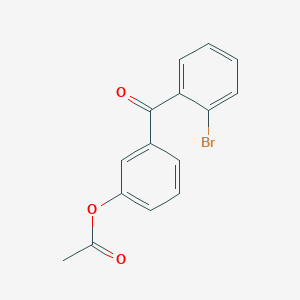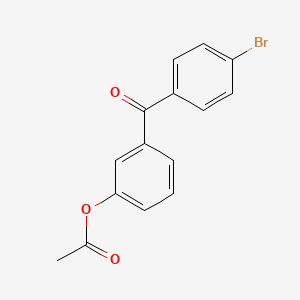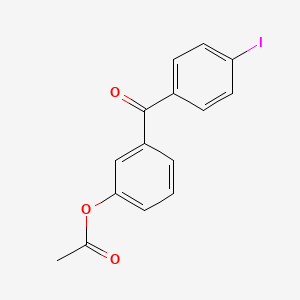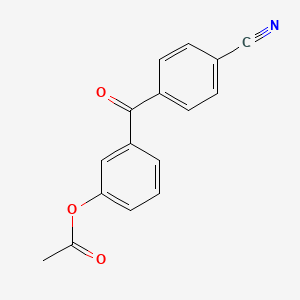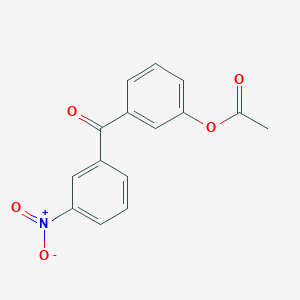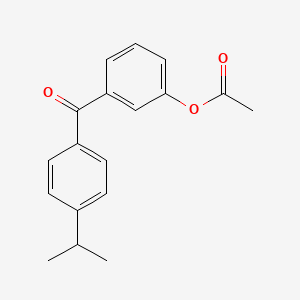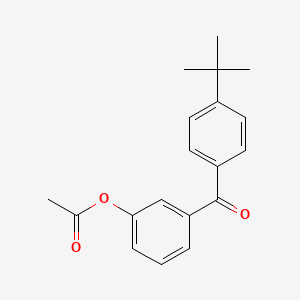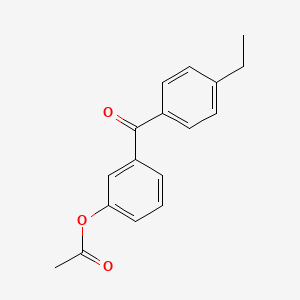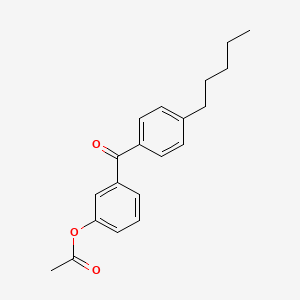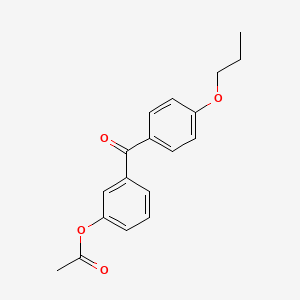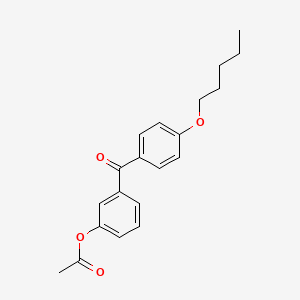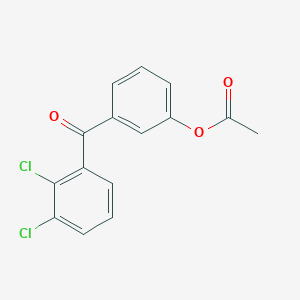
3-Bromo-4'-ethoxybenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-Bromo-4'-ethoxybenzophenone is a brominated benzophenone derivative. Benzophenones are a class of organic compounds that are known for their utility in various chemical reactions and as intermediates in the synthesis of more complex molecules. The presence of a bromine atom and an ethoxy group in the compound suggests that it may have unique reactivity and physical properties that could be exploited in synthetic chemistry.
Synthesis Analysis
The synthesis of brominated benzophenones, such as 3-Bromo-4'-ethoxybenzophenone, often involves palladium-catalyzed cross-coupling reactions. For example, a related synthesis strategy for brominated phenolic compounds is described in the synthesis of 3-hydroxybenzo[c]phenanthrene and 12-hydroxybenzo[g]chrysene, which are key intermediates for carcinogenic metabolites. This method involves a palladium-catalyzed cross-coupling of bromo-substituted aldehydes with boronic acids, followed by cyclization and demethylation steps . Although the specific synthesis of 3-Bromo-4'-ethoxybenzophenone is not detailed in the provided papers, similar strategies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of brominated benzophenones can be characterized by spectroscopic methods such as FT-IR, UV-Vis, and NMR, as well as by single-crystal X-ray diffraction techniques. For instance, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized using these methods, and its intermolecular contacts were examined by Hirshfeld surfaces . Such detailed structural analysis is crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
Brominated benzophenones can undergo various chemical reactions, including nucleophilic substitution. For example, 3-bromo-2-nitrobenzo[b]thiophene reacts with amines to give N-substituted amino derivatives, demonstrating the potential for brominated compounds to participate in aromatic nucleophilic substitution reactions with rearrangement . This suggests that 3-Bromo-4'-ethoxybenzophenone could also undergo similar reactions, potentially leading to a variety of substituted products.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzophenones are influenced by the presence of bromine and other substituents. These compounds often exhibit significant radical scavenging activity, as demonstrated by bromophenols isolated from the marine red alga Rhodomela confervoides . Additionally, the electronic properties of such compounds can be studied using computational methods like density functional theory (DFT), which provides insights into molecular electrostatic potential, Fukui function, and other reactivity parameters . These properties are important for the potential application of 3-Bromo-4'-ethoxybenzophenone in various fields, including as an antioxidant or in material science.
Scientific Research Applications
Antioxidant Properties and Radical Scavenging Activity
Bromophenol derivatives exhibit significant antioxidant properties and radical scavenging activity. These compounds, isolated from marine red algae like Rhodomela confervoides, demonstrate potent scavenging activity against radicals such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonate)) radicals, indicating their potential use as natural antioxidants in food and pharmaceutical fields (Li, Wang, Li, Gloer, & Wang, 2012). Another study found bromophenol derivatives to have potent activities stronger than or comparable to positive controls like butylated hydroxytoluene (BHT) and ascorbic acid (Li, Li, Gloer, & Wang, 2011).
Photodynamic Therapy for Cancer Treatment
A zinc phthalocyanine substituted with bromophenol derivatives shows significant properties useful for photodynamic therapy, a treatment method for cancer. This compound exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicating its potential as a Type II photosensitizer for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Inhibition of Protein Tyrosine Phosphatase 1B
Synthesized bromophenol derivatives, inspired by compounds found in red marine algae, have shown moderate inhibitory activities against Protein Tyrosine Phosphatase 1B (PTP1B), a protein associated with insulin resistance in type 2 diabetes and obesity. The synthetic route to these natural bromophenols enables further in vivo studies of their structure-activity relationships and their potential therapeutic applications (Guo, Li, Li, Shi, & Han, 2011).
Carbonic Anhydrase Inhibition for Pharmaceutical Applications
Novel bromophenol derivatives have been synthesized and tested against carbonic anhydrase, a family of enzymes critical for pH regulation in the body. These compounds exhibit significant inhibitory activity, making them potential candidates for treating conditions where carbonic anhydrase activity is implicated (Akbaba, Balaydın, Menzek, Göksu, Şahin, & Ekinci, 2013).
Antioxidant and Anticancer Activities
Derivatives of natural bromophenols have shown significant antioxidant and anticancer activities at the cellular level. These derivatives were synthesized and evaluated for their capacity to ameliorate oxidative damage and induce apoptosis in specific cancer cell lines, showcasing their potential for drug development (Dong, Wang, Guo, Stagos, Giakountis, Trachana, Lin, Liu, & Liu, 2022).
Safety and Hazards
properties
IUPAC Name |
(3-bromophenyl)-(4-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-2-18-14-8-6-11(7-9-14)15(17)12-4-3-5-13(16)10-12/h3-10H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOSECIFRMEZTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641758 |
Source


|
| Record name | (3-Bromophenyl)(4-ethoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4'-ethoxybenzophenone | |
CAS RN |
872279-52-2 |
Source


|
| Record name | (3-Bromophenyl)(4-ethoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

